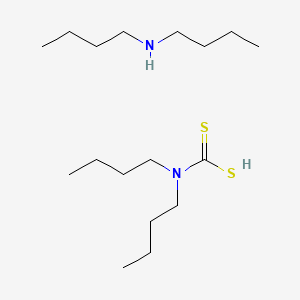
Dibutylammonium dibutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylammonium dibutyldithiocarbamate is an organic compound known for its unique chemical properties and applications. It is commonly used as a chemical intermediate in the synthesis of other organic compounds and has applications in various industrial processes. The compound is typically a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols, ketones, and ethers but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylammonium dibutyldithiocarbamate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of an alcohol solvent. The reaction typically involves dissolving dibutylamine in an anhydrous ether or ethanol solution, followed by the addition of carbon disulfide at low temperatures. The mixture is then stirred and gradually warmed to room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dibutylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Dibutylammonium dibutyldithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of rubber and plastics, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of dibutylammonium dibutyldithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can inhibit various biological processes, such as proteasome activity and RNA/DNA synthesis, leading to cell apoptosis. The compound’s sulfur atoms play a crucial role in binding to metal ions, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
Uniqueness
Dibutylammonium dibutyldithiocarbamate is unique due to its strong chelating ability and stability in forming metal complexes. This property makes it particularly useful in applications requiring robust and stable metal-ligand interactions, such as in catalysis and material science .
Properties
CAS No. |
2391-80-2 |
|---|---|
Molecular Formula |
C9H19NS2.C8H19N C17H38N2S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
N-butylbutan-1-amine;dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3 |
InChI Key |
YPQOCKOIFRNBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CCCCN(CCCC)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















